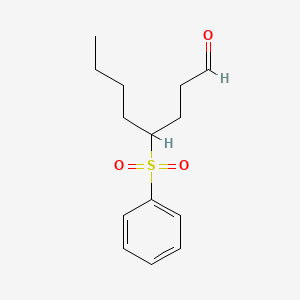![molecular formula C25H32N4O2 B14516295 1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-13-8](/img/structure/B14516295.png)
1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by the presence of a nitrophenyl group attached to a benzene ring, which is further connected to three pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multi-step organic reactions. One common approach is the nitration of a benzene derivative followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Scientific Research Applications
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine rings may interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitrobenzene: A compound with three nitro groups attached to a benzene ring, known for its explosive properties.
1,3,5-Triphenylbenzene: A compound with three phenyl groups attached to a benzene ring, used in materials science.
Uniqueness
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to the combination of nitrophenyl and pyrrolidine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62665-13-8 |
|---|---|
Molecular Formula |
C25H32N4O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-[(4-nitrophenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine |
InChI |
InChI=1S/C25H32N4O2/c30-29(31)21-9-7-20(8-10-21)17-23-24(27-13-3-4-14-27)18-22(26-11-1-2-12-26)19-25(23)28-15-5-6-16-28/h7-10,18-19H,1-6,11-17H2 |
InChI Key |
YPLAVMNLTFBAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)

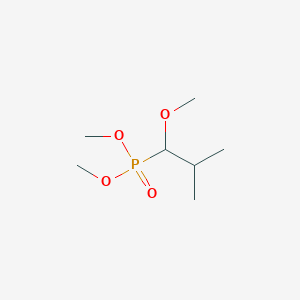
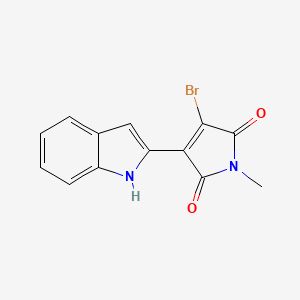
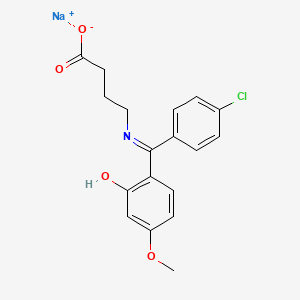
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
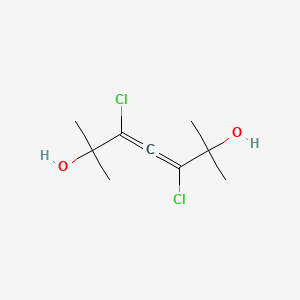
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)




